![molecular formula C14H12ClF3N2 B1464837 N-benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 1220030-73-8](/img/structure/B1464837.png)
N-benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine
Overview
Description
“N-benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring in this compound is substituted with a trifluoromethyl group (-CF3), a chloro group (-Cl), and an amine group (-NH2). The benzyl group (C6H5CH2-) is attached to the nitrogen atom of the amine group .
Molecular Structure Analysis
The molecular structure of this compound is determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group (-CF3) is attached to the 5-position of the pyridine ring, the chloro group (-Cl) is attached to the 3-position, and the amine group (-NH2) is attached to the 2-position. The benzyl group (C6H5CH2-) is attached to the nitrogen atom of the amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Some properties of related compounds, such as 2-Chloro-5-(trifluoromethyl)pyridine, include a melting point of 32-34 °C and a density of 1.417 g/mL at 25 °C .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, including derivatives like “N-benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine”, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridine derivatives are also used in the pharmaceutical industry . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Veterinary Applications
As mentioned above, two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . These products likely leverage the unique properties of trifluoromethylpyridine derivatives for effective treatment in animals.
Intermediate in Chemical Reactions
2-Chloro-5-(trifluoromethyl)pyridine, a close relative of “N-benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine”, may be employed as a model substrate to investigate the regioexhaustive functionalization . This suggests that “N-benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine” could also serve as an intermediate in various chemical reactions.
Development of Fluorinated Organic Chemicals
The development of organic compounds containing fluorine has been made possible by the development of trifluoromethylpyridine derivatives . These compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Functional Materials
Recent advances in the functional materials field have been made possible by the development of trifluoromethylpyridine derivatives . The unique properties of these compounds have led to their use in the development of new materials.
properties
IUPAC Name |
N-benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N2/c1-20(9-10-5-3-2-4-6-10)13-12(15)7-11(8-19-13)14(16,17)18/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZCQVQVIOVPFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201156624 | |
Record name | 3-Chloro-N-methyl-N-(phenylmethyl)-5-(trifluoromethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201156624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine | |
CAS RN |
1220030-73-8 | |
Record name | 3-Chloro-N-methyl-N-(phenylmethyl)-5-(trifluoromethyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-N-methyl-N-(phenylmethyl)-5-(trifluoromethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201156624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.